![molecular formula C20H27N3O4S2 B6574596 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091430-69-1](/img/structure/B6574596.png)
4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the 2,2-Dimethylpropanamido Group: This step involves the acylation of the benzamide core with 2,2-dimethylpropanoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Attachment of the Ethylthiophene Sulfonamide Group: The final step involves the introduction of the ethylthiophene sulfonamide group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The benzamide core and the thiophene ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities. The presence of the benzamide and sulfonamide groups suggests it could interact with various biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-dimethylpropanamido)benzamide: Lacks the ethylthiophene sulfonamide group.
N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide: Lacks the 2,2-dimethylpropanamido group.
4-(2,2-dimethylpropanamido)-N-ethylbenzamide: Lacks the thiophene sulfonamide group.
Uniqueness
The uniqueness of 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 2,2-dimethylpropanamido and ethylthiophene sulfonamide groups allows for a broader range of chemical modifications and interactions compared to similar compounds.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-5-16-10-11-17(28-16)29(26,27)22-13-12-21-18(24)14-6-8-15(9-7-14)23-19(25)20(2,3)4/h6-11,22H,5,12-13H2,1-4H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFDPZSHVUYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.